Cas no 86915-22-2 (7-Bromo-3-methyl-1H-indole)

7-Bromo-3-methyl-1H-indole structure
7-Bromo-3-methyl-1H-indole structure
Product Name:7-Bromo-3-methyl-1H-indole
N.o CAS:86915-22-2
MF:C9H8BrN
MW:210.070521354675
MDL:MFCD07799775
CID:660180
PubChem ID:13030606
Update Time:2024-10-26

7-Bromo-3-methyl-1H-indole Propriedades químicas e físicas

Nomes e Identificadores

    • 7-Bromo-3-methyl-1H-indole
    • 1H-Indole, 7-bromo-3-methyl-
    • 7-BroMo-3-Methylindole
    • 7-Bromo-3-methyl-1H-indole (ACI)
    • 3-Methyl-7-bromoindole
    • AKOS015898556
    • MFCD07799775
    • AS-35464
    • SB14937
    • DA-19322
    • NNHOFIYUZHKOFD-UHFFFAOYSA-N
    • SY067993
    • CS-0093897
    • 853355-96-1
    • SCHEMBL1137500
    • 86915-22-2
    • MDL: MFCD07799775
    • Inchi: 1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3
    • Chave InChI: NNHOFIYUZHKOFD-UHFFFAOYSA-N
    • SMILES: BrC1C2=C(C(C)=CN2)C=CC=1

Propriedades Computadas

  • Massa Exacta: 208.98401g/mol
  • Massa monoisotópica: 208.98401g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 149
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.1
  • Superfície polar topológica: 15.8Ų

Propriedades Experimentais

  • Cor/Forma: Pale-yellow to Yellow-brown Solid
  • Densidade: 1.563±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Very 微溶 (0.32 g/L) (25 ºC),

7-Bromo-3-methyl-1H-indole Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302;H317
  • Declaração de Advertência: P280;P305+P351+P338
  • Condição de armazenamento:Room temperature

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7-Bromo-3-methyl-1H-indole Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 0 °C
Referência
Organocatalytic Formal (3+2) Cycloaddition toward Chiral Pyrrolo[1,2-a]indoles via Dynamic Kinetic Resolution of Allene Intermediates
Bai, Jian-Fei; et al, Organic Letters, 2020, 22(14), 5439-5445

Método de produção 2

Condições de reacção
1.1 Reagents: tert-Butanol ,  Water Solvents: Tetrahydrofuran
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
Referência
Directed C-7 lithiation of 1-(2,2-diethylbutanoyl)indoles
Fukuda, Tsutomu; et al, Tetrahedron, 1999, 55(30), 9151-9162

Método de produção 3

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  5 min, 0 °C; 2 h, 0 °C → 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  40 °C; 1 h, 40 °C → 90 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; overnight, rt
1.4 Reagents: Water ;  rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.6 Reagents: Water ;  15 min, rt
Referência
Cu-Catalyzed Dimerization of Indole Derived Oxime Acetate for Synthesis of Biimidazo[1,2-a]indoles
Xie, Tao; et al, Journal of Organic Chemistry, 2021, 86(8), 5518-5529

Método de produção 4

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  -45 °C; 30 min, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  -45 °C; -45 °C → rt
Referência
Bidentate P, N-P Ligand for Nickel-Catalyzed Cross-Coupling of Aryl or Benzyl Chlorides with ArMgX
Ghosh, Raju; et al, Journal of Organic Chemistry, 2010, 75(23), 8283-8286

Método de produção 5

Condições de reacção
Referência
Structure-Activity Relationship Studies Leading to the Identification of (2E)-3-[l-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide (DG-041), a Potent and Selective Prostanoid EP3 Receptor Antagonist, as a Novel Antiplatelet Agent That Does Not Prolong Bleeding
Singh, Jasbir; et al, Journal of Medicinal Chemistry, 2010, 53(1), 18-36

Método de produção 6

Condições de reacção
1.1 Solvents: Acetic acid ;  overnight, 100 °C
Referência
Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet-Spengler Reactions for Construction of Polycyclic Indoles Containing Spiro Quaternary Stereocenters
Wang, Xin-Wei ; et al, Organic Letters, 2022, 24(8), 1727-1731

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Diethyl ether
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether
2.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Solvents: Diethyl ether
3.1 Reagents: tert-Butanol ,  Water Solvents: Tetrahydrofuran
3.2 Solvents: Water
3.3 Solvents: Diethyl ether
Referência
Directed C-7 lithiation of 1-(2,2-diethylbutanoyl)indoles
Fukuda, Tsutomu; et al, Tetrahedron, 1999, 55(30), 9151-9162

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Cobalt bis(tetrafluoroborate) hexahydrate Solvents: Methanol ;  24 h, 100 °C
Referência
Methylation of C(sp3)-H/C(sp2)-H Bonds with Methanol Catalyzed by Cobalt System
Liu, Zhenghui; et al, Organic Letters, 2017, 19(19), 5228-5231

Método de produção 9

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: 2885997-69-1 Solvents: Methanol ;  24 h, 110 °C
Referência
α-Methylation of Ketones and Indoles Catalyzed by a Manganese(I) PCNHCP Pincer Complex with Methanol as a C1 Source
Thenarukandiyil, Ranjeesh; et al, Organometallics, 2023, 42(1), 62-71

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ;  17 h, 140 °C
Referência
Iridium-catalyzed methylation of indoles and pyrroles using methanol as feedstock
Chen, Shu-Jie; et al, RSC Advances, 2015, 5(86), 70329-70332

Método de produção 11

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 0 °C; overnight, rt
Referência
2-alkylation of 3-alkyindoles with unactivated alkenes
Pan, Xuling; et al, Frontiers in Chemistry (Lausanne, 2022, 10,

Método de produção 12

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  30 min, 0 °C; 2 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  40 °C; 1 h, 90 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 0 °C; overnight, rt
Referência
2-alkylation of 3-alkyindoles with unactivated alkenes
Pan, Xuling; et al, Frontiers in Chemistry (Lausanne, 2022, 10,

Método de produção 13

Condições de reacção
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies
Dobbs, Adrian, Journal of Organic Chemistry, 2001, 66(2), 638-641

Método de produção 14

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ;  44 h, 60 °C
Referência
Ir(III)-Catalysed electrooxidative intramolecular dehydrogenative C-H/N-H coupling for the synthesis of N-H indoles
Kim, Youyoung; et al, Chemical Communications (Cambridge, 2021, 57(92), 12309-12312

Método de produção 15

Condições de reacção
1.1 Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Zinc chloride Solvents: p-Xylene ;  20 min, 160 °C; 160 °C
Referência
Visible Light-Mediated C-H Difluoromethylation of Electron-Rich Heteroarenes
Su, Yi-Ming; et al, Organic Letters, 2014, 16(11), 2958-2961

Método de produção 16

Condições de reacção
1.1 Reagents: Borane Catalysts: Tetrahydrofuran
Referência
A versatile and efficient process to 3-substituted indoles from anilines
Wierenga, Wendell; et al, Tetrahedron Letters, 1983, 24(24), 2437-40

Método de produção 17

Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Diethyl ether
2.1 Reagents: tert-Butanol ,  Water Solvents: Tetrahydrofuran
2.2 Solvents: Water
2.3 Solvents: Diethyl ether
Referência
Directed C-7 lithiation of 1-(2,2-diethylbutanoyl)indoles
Fukuda, Tsutomu; et al, Tetrahedron, 1999, 55(30), 9151-9162

7-Bromo-3-methyl-1H-indole Raw materials

7-Bromo-3-methyl-1H-indole Preparation Products

7-Bromo-3-methyl-1H-indole Fornecedores

Amadis Chemical Company Limited
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(CAS:86915-22-2)7-Bromo-3-methyl-1H-indole
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Estado das existências:in Stock
Quantidade:1g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 14:33
Preço ($):294.0/1029.0
E- mail:sales@amadischem.com

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Quantidade:1g/5g
Preço ($):294.0/1029.0
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